1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide -

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

Catalog Number: EVT-5385805
CAS Number:
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates (3-5)

Compound Description: These are a series of compounds synthesized and tested for their Cyclooxygenase (COX-2) / Lipoxygenase (5-LOX) inhibitory activity. Some of these compounds demonstrated notable 5-LOX inhibitory activity.

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-One (BTZP)

Compound Description: This compound served as a precursor for twelve N-Mannich base derivatives. These derivatives were tested for their antimicrobial, antioxidant, and cytotoxic activities.

Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters (6a-g)

Compound Description: These are a series of seven new compounds synthesized and evaluated for their antioxidant activity. The study found that electron-releasing groups (methyl, methoxy) and electron-attracting groups (chloro) in specific positions of the mandelic acid derived phthalamides significantly enhanced their antioxidant activity.

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This compound is an example of a 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivative synthesized as a cholecystokinin antagonist.

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: This compound is a novel BKCa channel modulator that displays robust activation of macroscopic BKCa channel currents. DBTB-1 primarily influences deactivation kinetics without significantly affecting channel activation.

cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-meth yl-4- [N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (40) (Anaquest, A-3331.HCl, Brifentanil)

Compound Description: This is a potent analgesic compound with a short duration of action, synthesized as part of a series of 3-methyl-4-(N-phenyl amido)piperidines.

Diethyl 3-(p-aryl)-2-[N′-(p-aryl)-N′-(2′,7′-dimethyl-5′-oxo-5′,6′-dihydro-2H-[1,2,4]triazepin-3′-yl)-hydrazino]-2,3-dihydro[1,3,4]thiadiazole-2,5-dicarboxylate (3a–3c)

Compound Description: These compounds are a product of a 1,3-dipolar cycloaddition reaction between substituted 2,7-dimethyl-3-thioxo-3,4,5,6-tetrahydro-2H-[1,2,4]triazepin-5-one and N-aryl-C-ethoxycarbonylnitrilimines. The reaction showed high chemoselectivity toward the CS dipolarophile.

2-( 1, 4-Benzodioxan-2-ly )methyl-4, 5-dihydro-6-methyl-3( 2H )-pyridazinone

Compound Description: This compound is an example of a 2-substituted-methyl-1,4-benzodioxane derivative synthesized and investigated as a potential hypotensive agent.

1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo [4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b][1,4]diazepine (43, UK-91,473)

Compound Description: This compound is a potent platelet-activating factor (PAF) antagonist, synthesized as part of a series of pyrazolo[3,4-b][1,4]diazepinones. It exhibits high in vitro and in vivo potency and longer duration of action.

trans-2-(5-phenyl-1,4-dioxan-2-yl)-4,5-dihydro-1H-imidazole

Compound Description: This compound is a selective alpha2A-adrenoreceptor antagonist. It showed promising activity in binding and functional experiments.

N-[2-[[(4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-1-oxo-4-hexen-1-yl]amino]ethyl]-(1α,3R,4α,5R)-1,3,4,5-tetrakis(acetyloxy)cyclohexanecarboxamide (MQ4)

Compound Description: MQ4 is a novel mycophenolic acid (MPA)-quinic acid (QA) conjugate synthesized to improve the stability and decrease the toxicity of MPA, an immunosuppressive drug.

4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1)

Compound Description: Quin-C1 is a substituted quinazolinone identified as a novel nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1). It stimulates various FPRL1-mediated functions.

5-(2-((3-(1,4-diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5)

Compound Description: This compound served as the lead compound for designing macrocyclic CDK9 inhibitors. Analysis of its binding to CDK2 and CDK9 revealed differences in its conformation, providing a basis for selective inhibitor design.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. Its analogs were found to also potentiate mGluR1.

Properties

Product Name

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C22H19N3O3S/c1-3-25-12-17(20(26)16-11-15(28-2)9-10-19(16)25)21(27)24-22-23-18(13-29-22)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,23,24,27)

InChI Key

RHFSZABYGDKICK-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.